2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-[(2-methoxyphenyl)methyl]acetamide
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Overview
Description
2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)-N-[(2-METHOXYPHENYL)METHYL]ACETAMIDE is a complex organic compound that belongs to the purine family. This compound is characterized by its unique structure, which includes a purine ring system substituted with various functional groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)-N-[(2-METHOXYPHENYL)METHYL]ACETAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of a purine derivative with a benzylamine derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or trifluoroacetic acid, to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)-N-[(2-METHOXYPHENYL)METHYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and nucleophiles such as alkyl halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)-N-[(2-METHOXYPHENYL)METHYL]ACETAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, antiviral, or anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)-N-[(2-METHOXYPHENYL)METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-[(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL)AMINO]ACETAMIDE
- 2-[(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL)AMINO]BUTYL ACETATE
- METHYL 2-[(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL)SULFANYL]ACETATE
Uniqueness
What sets 2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)-N-[(2-METHOXYPHENYL)METHYL]ACETAMIDE apart from similar compounds is its specific substitution pattern and functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H19N5O4 |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-[(2-methoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C17H19N5O4/c1-20-15-14(16(24)21(2)17(20)25)22(10-19-15)9-13(23)18-8-11-6-4-5-7-12(11)26-3/h4-7,10H,8-9H2,1-3H3,(H,18,23) |
InChI Key |
GQQGQMZEIMXPAX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NCC3=CC=CC=C3OC |
Origin of Product |
United States |
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